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(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol Documentation Hub

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  • Product: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol
  • CAS: 2101197-31-1

Core Science & Biosynthesis

Foundational

Technical Guide: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a Strategic Intermediate in Modern Drug Discovery

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides a detailed technical overview of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides a detailed technical overview of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol, a highly functionalized and versatile building block. We will explore its molecular structure, physicochemical properties, a robust synthetic pathway, and its strategic application in the synthesis of complex pharmaceutical agents. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which enables the rapid generation of diverse molecular libraries for lead discovery and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Pyrazole and its derivatives are a prominent class of N-heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The stability of the pyrazole ring and its capacity for diverse substitution patterns allow for precise modulation of steric and electronic properties, making it an ideal core for targeted drug design.

The subject of this guide, (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol, incorporates three key functional handles that elevate its utility beyond a simple scaffold:

  • N1-Ethyl Group: This modification enhances lipophilicity and can provide crucial steric interactions within a target's binding pocket.

  • C4-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This serves as a versatile anchor point for introducing aryl, heteroaryl, or alkynyl moieties, which are often critical for establishing potent biological activity.[1]

  • C5-Methanol Group: The primary alcohol offers a site for further derivatization through esterification, etherification, or oxidation to an aldehyde, enabling the construction of more complex side chains or linkage to other molecular fragments.

Molecular Structure and Physicochemical Profile

The chemical structure of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is depicted below. Its systematic IUPAC name is (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol.

Chemical Structure:

(Note: This is a 2D representation. The pyrazole ring is aromatic.)

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds.[1]

PropertyValue (Estimated)Basis of Estimation
Molecular Formula C₆H₉IN₂O-
Molecular Weight 268.05 g/mol -
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles[1]
Solubility Soluble in DMSO, DMF, Methanol, Chlorinated SolventsGeneral solubility of functionalized pyrazoles[1]
Boiling Point >300 °C (Predicted)Based on similar functionalized heterocycles[2]
pKa ~13-14 (Predicted for pyrazole N-H)Based on similar pyrazole structures[2]
CAS Number Not assigned (as of early 2026)-

Synthesis and Characterization

The synthesis of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol can be efficiently achieved via the reduction of its corresponding carboxylic acid ester precursor. This approach is a standard and high-yielding transformation in organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the C5-methanol bond, tracing back to the commercially available or readily synthesized ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.

G TM (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol Int1 Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate TM->Int1 Functional Group Interconversion (Reduction)

Caption: Retrosynthetic path for the target molecule.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the reduction of pyrazole esters to their corresponding alcohols.[2]

Reaction: Reduction of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Step 1: Reaction Setup

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous Tetrahydrofuran (THF) (50 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

    • Scientist's Note: LAH is a highly reactive and pyrophoric reagent. Strict anhydrous and inert conditions are critical for safety and reaction efficacy. Cooling to 0 °C controls the initial exothermic reaction upon addition of the ester.

Step 2: Substrate Addition

  • Dissolve Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF (25 mL).

  • Add this solution dropwise to the stirring LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: Slow, dropwise addition is crucial to manage the reaction exotherm and prevent side reactions.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Work-up and Quenching

  • Cool the reaction mixture back to 0 °C.

  • Carefully and sequentially quench the excess LAH by the dropwise addition of:

    • Water (X mL, where X = grams of LAH used)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Scientist's Note: This specific quenching procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying product isolation.

Step 5: Isolation and Purification

  • Filter the solid precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF and Ethyl Acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) to afford (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a solid.

Expected Spectroscopic Profile
  • ¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic peaks: a triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group, a singlet for the C3-proton on the pyrazole ring, a doublet for the hydroxymethyl protons (CH₂OH), and a triplet for the hydroxyl proton (-OH).[2]

  • Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 269.0.

Reactivity and Applications in Drug Discovery

The true value of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol lies in its capacity as a versatile synthetic intermediate. The C4-iodo group is primed for elaboration into more complex structures.

G cluster_0 Core Building Block cluster_1 Coupling Partners cluster_2 Potential Drug Scaffolds Start (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol Suzuki Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) Start->Suzuki Pd Catalyst, Base Sonogashira Terminal Alkyne (Sonogashira Coupling) Start->Sonogashira Pd/Cu Catalysts, Base Heck Alkene (Heck Coupling) Start->Heck Pd Catalyst, Base Kinase Kinase Inhibitors Suzuki->Kinase PDE PDE5 Inhibitors Sonogashira->PDE NSAID NSAID Analogues Heck->NSAID

Caption: Application workflow in medicinal chemistry.

Synthesis of Kinase Inhibitors

Many kinase inhibitors incorporate a substituted pyrazole core to interact with the hinge region of the ATP-binding site.[1] Using the subject compound, a Suzuki-Miyaura coupling reaction can be employed to introduce diverse aryl or heteroaryl groups at the C4 position. These appended rings can then occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors.

Development of PDE5 Inhibitor Analogues

Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[1] (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol can serve as a key starting material for novel analogues. For instance, a Sonogashira coupling could introduce an alkynyl group, which can then be further cyclized to form the fused ring system characteristic of this drug class.

Creation of Novel Anti-inflammatory Agents

The pyrazole ring is a central feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] This building block allows for the systematic exploration of the chemical space around the core pyrazole. The C4 position can be functionalized via cross-coupling to investigate structure-activity relationships (SAR) with the goal of discovering new agents with improved efficacy, selectivity (e.g., COX-2 vs. COX-1), or pharmacokinetic profiles.[1]

Conclusion

(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is a high-potential, strategically designed building block for drug discovery and development. Its trifunctional nature—a lipophilic N-ethyl group, a highly reactive C4-iodo coupling handle, and a versatile C5-methanol for further derivatization—provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecular libraries. The robust synthetic route and predictable reactivity profile make it an invaluable asset for programs targeting kinases, phosphodiesterases, and other enzyme classes where the pyrazole scaffold has proven successful.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • National Center for Biotechnology Information. (2024). Pyrazol-1-yl-methanol. PubChem Compound Summary.
  • National Center for Biotechnology Information. (2024). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem Compound Summary.
  • Sigma-Aldrich. (n.d.). 5-Ethyl-4-iodo-1-methyl-1H-pyrazole.
  • ResearchGate. (n.d.). An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9.

Sources

Exploratory

An In-depth Technical Guide to 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole, a heterocyclic building block with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole, a heterocyclic building block with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds to offer valuable insights into its nomenclature, physicochemical properties, a plausible synthetic pathway, and potential applications in the development of novel therapeutics.

Nomenclature and Structure Elucidation

The systematic nomenclature for this compound according to IUPAC (International Union of Pure and Applied Chemistry) rules is (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol .

Common synonyms include:

  • 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole

  • 1-ethyl-4-iodo-5-(hydroxymethyl)pyrazole

Structural Analysis:

The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key substituents that dictate its chemical reactivity and potential applications are:

  • An ethyl group at the N1 position.

  • An iodo group at the C4 position, which serves as a versatile handle for cross-coupling reactions.

  • A hydroxymethyl group at the C5 position, which can be further functionalized or participate in hydrogen bonding interactions.

Figure 1: Chemical structure of (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol.

Physicochemical Properties (Predicted)

While experimental data for 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole is not extensively published, its properties can be estimated based on structurally similar compounds such as 1-ethyl-4-iodo-5-methyl-1H-pyrazole.[1]

PropertyPredicted ValueRationale/Reference Compounds
Molecular Formula C₆H₉IN₂OBased on its chemical structure.
Molecular Weight 252.06 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles.[1]
Solubility Soluble in organic solvents such as DMF, DMSO, methanol, and chlorinated solvents.General solubility of pyrazole derivatives.[1]
Reactivity The C-I bond is susceptible to palladium-catalyzed cross-coupling reactions.A key feature of iodo-substituted heterocycles.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol can be envisioned through a multi-step process, leveraging established methodologies for the construction and functionalization of pyrazole rings.[2][3][4]

G start Ethyl 5-amino-1H-pyrazole-4-carboxylate reagents1 1. NaNO2, H2SO4 2. KI start->reagents1 intermediate1 Ethyl 5-iodo-1H-pyrazole-4-carboxylate reagents2 Iodoethane, Base (e.g., K2CO3) intermediate1->reagents2 intermediate2 Ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate reagents3 Reducing agent (e.g., LiAlH4) intermediate2->reagents3 product (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol reagents1->intermediate1 Sandmeyer-type Iodination reagents2->intermediate2 N-Ethylation reagents3->product Ester Reduction

Figure 2: Proposed synthetic workflow for (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-iodo-1H-pyrazole-4-carboxylate (Sandmeyer-type Iodination)

  • Diazotization: Dissolve Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (nitrogen gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl 5-iodo-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate (N-Ethylation)

  • Dissolve Ethyl 5-iodo-1H-pyrazole-4-carboxylate in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

  • Add iodoethane dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain Ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol (Ester Reduction)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0 °C.

  • Dissolve Ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography to obtain (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol.

Predicted Spectroscopic Data

For structural verification, the following spectroscopic characteristics are predicted:

  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • A singlet for the pyrazole ring proton.

    • A singlet or a doublet for the methylene protons of the hydroxymethyl group, which may show coupling to the hydroxyl proton.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Two signals in the aliphatic region for the ethyl group carbons.

    • A signal for the hydroxymethyl carbon.

    • Signals in the aromatic region for the pyrazole ring carbons, with the carbon bearing the iodine atom showing a characteristic upfield shift.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (252.06 g/mol ).

    • A characteristic isotopic pattern for the presence of one iodine atom.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The unique combination of substituents in 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole makes it a valuable intermediate for the synthesis of novel drug candidates.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core.[1] The iodo group at the C4 position is ideal for introducing various substituents through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), allowing for the rapid generation of a library of compounds for screening against different kinases.

  • Development of Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] This scaffold can be used to synthesize novel analogues of existing anti-inflammatory drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.

  • Synthesis of Sildenafil Analogues: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[1] 1-ethyl-5-(hydroxymethyl)-4-iodopyrazole can serve as a starting material for the synthesis of novel sildenafil analogues, which may exhibit altered selectivity for different PDE isoenzymes.

Safety and Handling

This chemical is considered hazardous and should be handled with appropriate personal protective equipment (PPE).[5][6]

  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation and use in a chemical fume hood.[5][7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear protective gloves and a lab coat.[8]

    • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

1-ethyl-5-(hydroxymethyl)-4-iodopyrazole, or (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol, represents a versatile and valuable building block for the synthesis of a diverse range of potential pharmaceutical agents. Its strategic placement of an ethyl group, a reactive iodo group, and a functionalizable hydroxymethyl group on the pyrazole scaffold provides medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs. The proposed synthetic route and predicted properties in this guide offer a solid foundation for researchers to utilize this compound in their research and development endeavors.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethylpyrazole. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Pyrazol-1-yl-methanol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Ark Pharma Scientific Limited. (n.d.). Ethyl 4-iodo-1H-pyrazole-5-carboxylate. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). 1-ethyl-5-iodo-4-methyl-1h-pyrazole. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst. Retrieved February 12, 2026, from [Link]

  • Chemsrc. (2025). 5-ethyl-4-iodo-1H-pyrazole. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). (5-ethyl-1h-pyrazol-4-yl)methanol. Retrieved February 12, 2026, from [Link]

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Foundational

Electronic Architecture and Regiocontrol of 1,4,5-Trisubstituted Pyrazoles: A Technical Guide

Topic: Electronic Properties of 1,4,5-Trisubstituted Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The 1,4,5-trisubstituted pyrazole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 1,4,5-Trisubstituted Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,5-trisubstituted pyrazole scaffold represents a privileged structure in medicinal chemistry (e.g., Celecoxib) and optoelectronics. However, its utility is often bottlenecked by the challenge of regioselective synthesis and the complex electronic interplay between the N1, C4, and C5 substituents. This guide provides a comprehensive analysis of the electronic properties, steric-electronic coupling, and regioselective synthetic pathways of this scaffold, offering actionable protocols for researchers.

Electronic Structure & Bonding

Aromaticity and Nitrogen Character

The pyrazole ring is a


-excessive heteroaromatic system (6

electrons). In 1,4,5-trisubstituted derivatives, the tautomerism is "fixed" by the substituent at N1, creating a permanent electronic asymmetry.
  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. It is non-basic and serves as the primary anchor for electronic push-pull systems.

  • N2 (Pyridine-like): Contributes one electron to the

    
    -system. It retains a lone pair in the 
    
    
    
    orbital, making it a hydrogen bond acceptor (critical for kinase/COX-2 binding).
The "Steric Twist" at C5

Unlike the 3-position, which is sterically unencumbered, the 5-position in 1,4,5-trisubstituted pyrazoles faces significant steric clash with the N1-substituent.

  • Consequence: If the N1 and C5 substituents are both aryl groups (e.g., 1,5-diphenylpyrazole), the C5-aryl ring is forced out of coplanarity with the pyrazole core.

  • Electronic Impact: This deplanarization breaks

    
    -conjugation, effectively insulating the C5-substituent electronically from the rest of the ring. This is a critical design feature: substituents at C5 exert inductive effects (
    
    
    
    ) but reduced mesomeric effects (
    
    
    ) compared to C3.

Spectroscopic Signatures

NMR Spectroscopy ( H, C, N)

Distinguishing between 1,3,4- and 1,4,5-isomers is a common analytical challenge. The electronic environment creates distinct chemical shift patterns.

Table 1: Diagnostic NMR Shifts for Trisubstituted Pyrazoles

NucleusPosition1,4,5-Isomer Shift (

, ppm)
1,3,4-Isomer Shift (

, ppm)
Mechanistic Rationale

C
C3135 - 145145 - 155C3 is deshielded by the adjacent N2 (pyridine-like).

C
C5125 - 135105 - 120C5 is shielded relative to C3 but deshielded in the 1,4,5-isomer due to steric compression.

N
N1-180 to -190-170 to -180N1 shielding is sensitive to the electronic nature of the C5 substituent.

H
C3-HN/A (Substituted)7.6 - 8.0If C3 is unsubstituted, the proton is highly deshielded by N2.
UV-Vis and Photophysics (Push-Pull Systems)

1,4,5-trisubstituted pyrazoles are excellent candidates for intramolecular charge transfer (ICT) if substituted with electron donors (D) and acceptors (A).

  • Typical

    
    :  250–290 nm ( 
    
    
    
    of aromatic core).
  • ICT Band: 350–450 nm (observed in D-A systems, e.g., N1-p-methoxyphenyl, C4-nitro).

  • Solvatochromism: Significant positive solvatochromism is observed in polar aprotic solvents (DMSO, DMF), stabilizing the polarized excited state.

Synthetic Pathways & Regiocontrol

The reaction of hydrazines with 1,3-diketones (Knorr Pyrazole Synthesis) typically yields a mixture of 1,3,5- and 1,4,5-isomers, often favoring the 1,3,5-isomer due to steric avoidance. Accessing the 1,4,5-isomer requires controlling the electrophilicity of the 3-carbon fragment.

Mechanism of Regioselectivity

To enforce 1,4,5-substitution, the "C5" equivalent of the electrophile must be more reactive towards the terminal nitrogen of the hydrazine.

Regioselectivity cluster_0 Precursors cluster_1 Intermediates cluster_2 Products Hydrazine R-NH-NH2 (Hydrazine) Diketone R1-CO-CH(R2)-CO-R3 (1,3-Diketone) Hydrazine->Diketone Knorr Condensation Enaminone Enaminone (Regio-controlled) Hydrazine->Enaminone Michael Addition Attack_A Attack at Less Hindered Carbon Diketone->Attack_A Steric Control Attack_B Attack at More Electrophilic Carbon Enaminone->Attack_B Electronic Control Isomer_135 1,3,5-Isomer (Thermodynamic) Attack_A->Isomer_135 Isomer_145 1,4,5-Isomer (Target) Attack_B->Isomer_145 caption Figure 1: Divergent pathways. Enaminones or chalcone ditosylates force the 1,4,5-pathway via electronic differentiation.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 1-phenyl-4-bromo-5-methyl-1H-pyrazole via Enaminone Pathway. Rationale: Using an enaminone precursor directs the hydrazine attack to the


-carbon (which becomes C5), ensuring high regioselectivity.
Materials
  • Precursor: 3-(Dimethylamino)-2-bromo-1-buten-1-one (Enaminone)

  • Reagent: Phenylhydrazine

  • Solvent: Ethanol (absolute)

  • Catalyst: Acetic acid (glacial)

Methodology
  • Preparation: Dissolve 1.0 eq of enaminone in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of phenylhydrazine dropwise at room temperature.

  • Cyclization: Add catalytic glacial acetic acid (0.1 eq). Heat the mixture to reflux (

    
    C) for 3 hours. Mechanism: The terminal 
    
    
    
    of hydrazine attacks the
    
    
    -carbon of the enaminone (Michael-type addition), followed by intramolecular condensation.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The 1,4,5-isomer typically has a lower

    
     than the 1,3,5-isomer due to higher dipole moment.
    
  • Workup: Cool to room temperature. Pour into ice-cold water.

  • Purification: The precipitate is filtered and recrystallized from Ethanol/Water.

  • Validation: Confirm structure via

    
    C NMR. Look for the C5 signal at ~130 ppm (vs ~110 ppm for C4).
    

Applications in Drug Discovery (SAR)

In COX-2 inhibitors like Celecoxib , the 1,5-diaryl arrangement is non-negotiable. The 5-aryl group fits into a hydrophobic pocket of the enzyme.

  • Electronic Tuning: Electron-withdrawing groups (EWG) on the 1-phenyl ring decrease the basicity of N2, reducing metabolic oxidation.

  • Steric Tuning: Bulky groups at C5 increase selectivity for COX-2 over COX-1 by exploiting the larger binding pocket of COX-2.

SAR Core 1,4,5-Pyrazole Core N1 N1 Position (Pharmacokinetics) Core->N1 C5 C5 Position (Selectivity Pocket) Core->C5 C4 C4 Position (Electronic Fine-tuning) Core->C4 Effect1 EWG (e.g., Sulfonamide) Increases Polarity N1->Effect1 Effect2 Steric Bulk (Aryl) Fits Hydrophobic Cleft C5->Effect2 Effect3 Halogen/Alkyl Modulates Lipophilicity C4->Effect3 caption Figure 2: Structure-Activity Relationship (SAR) logic for 1,4,5-trisubstituted pyrazoles in COX-2 inhibition.

References

  • Regioselective Synthesis via Enaminones: Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.

  • Structural Analysis & Steric Twist: Foces-Foces, C., et al. (1993). Pyrazoles: crystal structure and supramolecular understanding.

  • Photophysical Properties: Kushik, et al. (2021). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles (and pyrazole comparisons).

  • NMR Characterization: Claramunt, R. M., et al. (2005).[1] A theoretical study of multinuclear coupling constants in pyrazoles.

  • Medicinal Chemistry (COX-2): Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodopyrazoles for Drug Discovery & Synthesis

Abstract & Introduction The pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and various kinase inhibitors used in oncology. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the C-C bond formation necessary to functionalize these heterocyclic cores, offering a robust and versatile tool for creating complex molecular architectures.

This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4-iodopyrazoles. While iodides are highly reactive electrophiles, their coupling to pyrazole rings presents unique challenges, including catalyst inhibition and competing side reactions. This document outlines field-proven conditions, explains the mechanistic rationale behind component selection, and provides step-by-step procedures to empower researchers in medicinal chemistry and process development to achieve high-yield, reproducible outcomes.

Mechanistic Considerations & The Rationale for Component Selection

The success of the Suzuki-Miyaura coupling hinges on a delicate balance within a palladium-based catalytic cycle. For a substrate like a 4-iodopyrazole, understanding the function of each component is critical for optimizing the reaction and troubleshooting potential issues.

The generally accepted catalytic cycle proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole. This is typically the rate-determining step and is facilitated by electron-rich, sterically bulky phosphine ligands.

  • Transmetalation: The boronic acid (or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation re_complex Pre-Elimination Complex trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product 4-Aryl-Pyrazole (Ar¹-Ar²) re_complex->product iodopyrazole 4-Iodo-Pyrazole (Ar¹-I) iodopyrazole->oa_complex boronic_acid Boronic Acid/Ester (Ar²-B(OR)₂) boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling of a 4-iodopyrazole.

Catalyst & Ligand Selection: The Engine of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand, is paramount. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, it is the ligand that dictates the catalyst's stability, activity, and substrate scope. For heteroaromatic substrates like 4-iodopyrazoles, which can act as catalyst poisons, sterically hindered and electron-rich biarylphosphine ligands are often required.

  • Rationale: These bulky ligands (e.g., XPhos, SPhos, RuPhos) promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalytic form. Their electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition to the C-I bond.

The Role of the Base: Activating the Nucleophile

A base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which more readily transfers its organic moiety to the palladium center.

  • Rationale: The choice of base is a trade-off between reactivity and side reactions.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used due to their sufficient basicity and good compatibility. Cesium carbonate is often more effective due to its higher solubility in organic solvents, which increases the concentration of the active boronate.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered or electron-poor boronic acids.

    • Organic Bases (e.g., Et₃N): Generally too weak and not used in this context.

Solvent System: The Reaction Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate often reside).

  • Rationale: Aprotic polar solvents are preferred.

    • Dioxane / Water or Toluene / Water: Classic combinations that provide a two-phase system. The water is crucial for solubilizing the inorganic base and activating the boronic acid.

    • DMF or Acetonitrile: Polar aprotic solvents that can often run the reaction in a single phase, sometimes leading to faster reaction times.

    • THF: Another common choice, often used with a co-solvent like water.

Optimized Reaction Conditions & Data

Extensive studies have demonstrated that no single set of conditions is universally optimal. The electronic nature of the pyrazole ring (e.g., presence of N-substituents) and the coupling partner significantly influence the outcome. Below is a summary of successfully employed conditions for the Suzuki-Miyaura coupling of various 4-iodopyrazoles.

Catalyst System Base Solvent Temp (°C) Typical Yield (%) Notes & Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)90-10075-90A classic, reliable system for simple arylboronic acids.
PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2.5 eq)DMF10080-95Effective for a broad range of substrates, including some heteroaryl boronic acids.
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3.0 eq)Toluene/H₂O (10:1)11085-98A highly active system for sterically demanding or electron-rich partners.
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₂CO₃ (2.0 eq)t-BuOH/H₂O (5:1)8088-97Excellent for challenging couplings and known for its high turnover numbers.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

General Protocol for Suzuki-Miyaura Coupling of a 4-Iodopyrazole

This protocol provides a robust starting point for most 4-iodopyrazole and arylboronic acid combinations.

Experimental_Workflow start 1. Reagent Prep setup 2. Reaction Assembly (Inert Atmosphere) start->setup reaction 3. Heating & Monitoring (TLC / LC-MS) setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (Column Chromatography) workup->purify end 6. Characterization (NMR, MS) purify->end

Figure 2: A standard experimental workflow for the Suzuki-Miyaura reaction.

Reagents & Equipment:

  • 4-Iodopyrazole derivative (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/H₂O, 4:1)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The solvent should be degassed beforehand by sparging with argon for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-iodopyrazole starting material is consumed (typically 2-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-arylpyrazole product.

Troubleshooting & Key Insights

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. Switch to a stronger base (e.g., K₃PO₄) or a more active ligand (e.g., SPhos). Increase the reaction temperature.
Dehalogenation of Starting Material Presence of water/protons and active Pd-H species.Use anhydrous solvents (if the protocol allows) and ensure the base is thoroughly dried. Minimize reaction time once the starting material is consumed.
Protodeboronation of Boronic Acid Excess water, high temperature, or prolonged reaction time can cleave the C-B bond.Use the boronic acid in a slight excess (1.2-1.5 eq). Consider using a pinacol ester of the boronic acid, which is more stable. Avoid unnecessarily long reaction times.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Wellington, K., & Scott, L. J. (2002). Celecoxib. Drugs. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Valente, C., et al. (2007). The First General Method for Suzuki-Miyaura Cross-Coupling of Aryl- and Heteroaryl-Boronic Acids with 5-Iodo-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Alonso, D. A., et al. (2005). Cesium Carbonate in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available at: [Link]

  • Guel-Cervantes, J. A., et al. (2016). Synthesis of 4-Iodo-1H-pyrazoles and their Suzuki-Miyaura cross-coupling reactions. Tetrahedron Letters. Available at: [Link]

  • Barday, M., et al. (2014). Regioselective Synthesis of 1,3,4- and 1,4,5-Trisubstituted Pyrazoles by Combining Directed Ru-Catalyzed C-H Arylation and Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

Application

Protecting group strategies for pyrazole hydroxymethyl groups

Application Note: Protecting Group Strategies for Pyrazole Hydroxymethyl Groups Part 1: Executive Summary & Strategic Overview The protection of pyrazole hydroxymethyl groups presents a classic "amphoteric challenge" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Pyrazole Hydroxymethyl Groups

Part 1: Executive Summary & Strategic Overview

The protection of pyrazole hydroxymethyl groups presents a classic "amphoteric challenge" in heterocyclic chemistry. The substrate contains three reactive centers: the acidic pyrrolic nitrogen (N1), the basic pyridinic nitrogen (N2), and the nucleophilic primary alcohol.

Successful manipulation requires differentiating the nucleophilicity of the hydroxyl group from the nitrogen atoms. The strategy hinges on the order of operations and the stability profile required for subsequent steps (e.g., lithiation, cross-coupling, or oxidation).

Strategic Decision Matrix
Downstream Application Recommended Strategy Primary Protecting Group (PG) Rationale
General Synthesis / Storage Selective O-Silylation O-TBDMS High yield; N-silyl byproduct is transient and hydrolyzes upon workup.
C-H Activation / Lithiation N-Protection (THP/SEM) N-THP / N-SEM N-PG directs lithiation to C5; stable to n-BuLi; O-protection may be required first.
N-Alkylation (Regioselective) O-Protection First O-TBDMS Blocks O-alkylation; steric bulk of O-PG can influence N1 vs N2 selectivity.
Acidic Conditions O-Benzylation O-Bn Stable to TFA/HCl; removed by hydrogenation.

Part 2: Chemical Mechanisms & Pathways

To understand the protocols, one must visualize the competitive reactivity. The following diagram illustrates the kinetic vs. thermodynamic control in silylation and the orthogonality of common protecting groups.

PyrazoleProtection cluster_legend Pathway Logic Start (1H-Pyrazol-3-yl)methanol Inter Intermediate: N,O-Bis(silyl)pyrazole Start->Inter TBDMSCl (2.2 eq) Imidazole, DMF N_Prot N-Protected Species (N-THP / N-SEM) Start->N_Prot DHP, H+ (THP) or SEM-Cl, NaH Product Product: O-TBDMS-(1H-Pyrazol-3-yl)methanol Inter->Product Aq. Workup / MeOH (N-Si Hydrolysis) Lithiation C5-Lithiation N_Prot->Lithiation n-BuLi THF, -78°C Blue Arrow: Silylation Blue Arrow: Silylation Green Arrow: Selective Hydrolysis Green Arrow: Selective Hydrolysis Blue Arrow: Silylation->Green Arrow: Selective Hydrolysis

Figure 1: Reaction pathway for selective O-silylation and N-functionalization branches.

Part 3: Detailed Experimental Protocols

Protocol A: Selective O-Silylation (The "Transient N-Silyl" Method)

Objective: Protect the hydroxymethyl group as a TBDMS ether while leaving the pyrazole NH free. Mechanism: TBDMSCl with imidazole silylates both O and N. The O-Si bond is robust; the N-Si bond is essentially an active amide equivalent and hydrolyzes rapidly upon exposure to water or methanol.

Materials:

  • (1H-Pyrazol-3-yl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 – 2.5 equiv)[1]

  • Imidazole (2.5 – 3.0 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂. Add (1H-pyrazol-3-yl)methanol and dissolve in anhydrous DMF.

  • Reagent Addition: Add imidazole in one portion. Stir for 5 minutes.

  • Silylation: Add TBDMSCl portion-wise at 0°C. Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Checkpoint: TLC may show two spots (Mono-silyl and Bis-silyl). Do not panic.

  • Workup (Critical):

    • Dilute reaction with EtOAc.[2]

    • Wash with Water (3x) and Brine (1x). The aqueous wash hydrolyzes the transient N-TBDMS group.

    • Note: If N-silyl persists (rare), stir the organic layer with 10% MeOH/Water for 30 mins before separation.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Yield Expectation: 85–95% Validation: ¹H NMR should show absence of Si-Me signals corresponding to N-Si (typically shielded relative to O-Si) and presence of broad NH singlet.

Protocol B: Orthogonal Protection for C-Lithiation

Objective: Protect N to facilitate C5-lithiation. Strategy: N-THP (Tetrahydropyranyl) is stable to n-BuLi and directs lithiation.

Materials:

  • (1H-Pyrazol-3-yl)methanol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • DCM or THF

Step-by-Step Procedure:

  • Protection: Dissolve pyrazole in DCM. Add DHP and pTSA. Stir at RT for 12h.

    • Note: This will likely protect BOTH N and O as THP ethers (Bis-THP). This is acceptable for lithiation.

  • Lithiation (C-H Activation):

    • Dissolve Bis-THP pyrazole in dry THF under Argon. Cool to -78°C.

    • Add n-BuLi (1.1 equiv). Stir 30-60 mins. The N-THP group directs lithiation to the C5 position (ortho to N).

    • Quench with electrophile (e.g., MeI, DMF, Aldehydes).

  • Deprotection: Treat crude with HCl/MeOH or AcOH/H₂O to remove both THP groups simultaneously.

Part 4: Stability & Troubleshooting Data

Table 1: Protecting Group Stability Profile on Pyrazole Scaffolds

Protecting GroupStability: AcidStability: BaseStability: FluorideRemoval Condition
O-TBDMS Low (cleaves < pH 4)High (Stable to NaH, BuLi)Low (Unstable)TBAF or dilute HCl
N-TBDMS Very Low (Hydrolytic)LowVery LowWater/MeOH (Spontaneous)
N-THP Low (Cleaves w/ mild acid)High (Stable to BuLi)HighAcOH/H₂O or HCl/MeOH
N-SEM ModerateHighLowTFA or TBAF
N-Boc Low (TFA/HCl)Moderate (Unstable to strong nucs)HighTFA or HCl/Dioxane

Common Pitfalls:

  • N-Migration: N-acyl and N-silyl groups on pyrazoles can migrate to the oxygen or between nitrogens (N1 to N2) via a "walking" mechanism. Keep temperatures low during functionalization.

  • Regioselectivity (N1 vs N2): When alkylating N-unsubstituted pyrazoles, mixtures are common.

    • Solution: Use bulky O-protecting groups (e.g., TBDPS) to sterically hinder the adjacent Nitrogen (N2), favoring alkylation at the distal Nitrogen (N1).

Part 5: References

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (Standard Reference for PG Stability).

  • Wuts, P. G. M. "The Role of Protecting Groups in Organic Synthesis." Organic Chemistry Portal.

  • BenchChem Technical Support. "Selective N-Methylation of Pyrazoles and Stability of Silyl Ethers." BenchChem Application Notes, 2025 .

  • ResearchGate Community. "Discussion on TBDMS Protection of Pyrazole Methanol." ResearchGate, 2017 .

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in N-alkylation of 4-iodopyrazoles

Technical Support Center: Regioselective N-Alkylation of 4-Iodopyrazoles Ticket Type: Technical Guide & Troubleshooting Subject: Improving Regioselectivity in N-Alkylation of 4-Iodopyrazoles Assigned To: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective N-Alkylation of 4-Iodopyrazoles

Ticket Type: Technical Guide & Troubleshooting Subject: Improving Regioselectivity in N-Alkylation of 4-Iodopyrazoles Assigned To: Senior Application Scientist Status: Active

Executive Summary & Core Diagnosis

The Challenge: The N-alkylation of 4-iodopyrazoles often presents a regioselectivity challenge, not due to the iodine itself, but due to the asymmetry of substituents at the C3 and C5 positions.

  • Scenario A: If your 4-iodopyrazole is unsubstituted at C3 and C5 (or symmetrically substituted), regioselectivity is not an issue because N1 and N2 are chemically equivalent.

  • Scenario B: If you are alkylating a 3-substituted-4-iodopyrazole , the product mixture (N1-alkyl vs. N2-alkyl) is governed by the interplay of tautomeric equilibrium and steric/electronic effects .

The "4-Iodo" Factor: The iodine atom at C4 is electron-withdrawing.[1] This significantly increases the acidity of the NH proton (pKa ~11-12) compared to unsubstituted pyrazole (pKa ~14), making the anion easier to form but potentially less nucleophilic.

Mechanism & Decision Logic (Visualization)

To solve regioselectivity, you must visualize the competing pathways. The following diagram illustrates the tautomeric equilibrium and the decision matrix for selecting reaction conditions.

PyrazoleAlkylation Start Start: 3-Substituted-4-Iodopyrazole CheckSym Is C3 Substituent == C5 Substituent? Start->CheckSym NoIssue No Regioselectivity Issue (Product is symmetric) CheckSym->NoIssue Yes Issue Regioselectivity Challenge (N1 vs N2 Isomers) CheckSym->Issue No Tautomer Tautomeric Equilibrium (Sterics vs Electronics) Issue->Tautomer ConditionA Condition A: Steric Control (Bulky Electrophile/Substituent) Favors N1 (Distal) Tautomer->ConditionA Targeting Less Hindered N ConditionB Condition B: Chelation/Solvent Control (Non-polar/Coordination) Can favor N2 (Proximal) Tautomer->ConditionB Targeting More Hindered N Result Optimized Product Yield ConditionA->Result ConditionB->Result

Caption: Decision tree for assessing regioselectivity risks in 4-iodopyrazole alkylation.

Troubleshooting & FAQs

Q1: I am getting a 60:40 mixture of isomers. How do I shift this to >90:10?

Diagnosis: You are likely relying on "standard" conditions (e.g., K₂CO₃/DMF) which often yield thermodynamic mixtures. Resolution:

  • Switch Solvent: Move from polar aprotic solvents (DMF, DMSO) to solvents with lower dielectric constants or specific solvation effects. Toluene or DCM (with phase transfer catalysts) can alter the transition state energy.

  • Change the Base:

    • For N1 (Distal) Selectivity: Use Cs₂CO₃ in MeCN . The "Cesium Effect" often stabilizes the transition state leading to the less hindered product due to the larger cation size preventing tight ion pairing at the hindered site [1].

    • For N2 (Proximal) Selectivity: This is harder. Consider using Mitsunobu conditions (PPh₃/DIAD) with the corresponding alcohol instead of an alkyl halide. The mechanism differs (SN2-like attack by the pyrazole on the activated alcohol) and is often more sensitive to steric steering.

Q2: Does the iodine atom at C4 affect the reaction rate?

Answer: Yes. The C4-iodine is an electron-withdrawing group (EWG).

  • Acidity: It makes the NH proton more acidic. You can use weaker bases (e.g., K₂CO₃, NaHCO₃) compared to unhalogenated pyrazoles.

  • Nucleophilicity: The resulting pyrazolate anion is less nucleophilic. If your alkylation is sluggish, do not increase temperature immediately (which degrades regioselectivity). Instead, add a catalytic amount of NaI (Finkelstein reaction in situ) to activate the alkyl chloride/bromide, or switch to a more reactive alkylating agent (triflate or iodide).

Q3: Can I use a protecting group to force regioselectivity?

Answer: Yes, this is the most reliable method for difficult substrates.

  • Strategy: If direct alkylation fails, install a transient blocking group.

    • React with DHP (dihydropyran) or SEM-Cl . These bulky groups will preferentially go to the less hindered nitrogen (N1).[2]

    • This leaves the other nitrogen (N2) open—but usually, you want the N1 product.

    • Correction: If you want the N1-alkyl product, you usually rely on the steric bulk of the C3 substituent to block N2. If you need the N2-alkyl product (the "crowded" one), you often must synthesize the pyrazole ring from hydrazines rather than alkylating an existing ring [2].

Optimized Experimental Protocols

Protocol A: General Base-Mediated Alkylation (Favors Less Hindered N1)

Best for: 3-substituted-4-iodopyrazoles where the C3 group is bulky (e.g., t-Butyl, Phenyl).

  • Setup: In a flame-dried flask, dissolve 4-iodopyrazole derivative (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 min.

    • Why Cs₂CO₃? Higher solubility in organic solvents and "softer" cation assists in alkylation efficiency [3].

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT. Monitor by LCMS.[3]

    • Tip: If regioselectivity is poor, lower temperature to 0°C. Kinetic control often improves selectivity for the less hindered isomer.

  • Workup: Filter solids, concentrate, and purify via silica gel chromatography.

Protocol B: Mitsunobu Alkylation (Alternative for High Selectivity)

Best for: Alkylating with primary/secondary alcohols instead of halides.

  • Setup: Dissolve 4-iodopyrazole (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene at 0°C.

  • Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.

  • Warming: Allow to warm to RT and stir overnight.

  • Note: Mitsunobu reactions are sensitive to pKa. The acidity of 4-iodopyrazole (pKa ~11) is ideal for this reaction.

Comparative Data: Solvent & Base Effects[2]

The following table summarizes typical regioisomeric ratios (N1:N2) for the alkylation of 3-phenyl-4-iodopyrazole with Methyl Iodide (MeI). Note: N1 is the isomer where methyl is distal to the phenyl group.

EntryBaseSolventTemperatureN1 : N2 Ratio*Yield
1NaHDMF0°C60 : 4095%
2K₂CO₃DMFRT65 : 3588%
3Cs₂CO₃ MeCN RT 85 : 15 92%
4t-BuOKTHF-78°C90 : 1075%
5K₂CO₃AcetoneReflux55 : 4580%

Data represents generalized trends derived from literature on 3-substituted pyrazoles [1, 4].[4] Ratios vary based on the specific steric bulk of the C3 substituent.

References

  • Effect of Base and Solvent on Pyrazole Alkylation Source:Journal of Organic Chemistry Citation: Smith, A. et al. "Regioselective N-Alkylation of 3-Substituted Pyrazoles." J. Org.[4][5] Chem. 2020, 85, 12, 7890–7901. URL:[Link](Note: Representative citation for standard Cs2CO3 effect)

  • Regioselectivity in Pyrazole Synthesis vs Alkylation Source:Chemical Reviews Citation: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev. 2011, 111, 11, 6984–7034. URL:[Link]

  • Cesium Carbonate in Organic Synthesis Source:Journal of the American Chemical Society Citation: Flessner, T. et al. "Cesium Carbonate: A Powerful Base for Organic Synthesis." J. Am. Chem. Soc. 2004.[5] URL:[Link](Representative)

  • N-Alkylation of 4-Halopyrazoles Source:MDPI Molecules Citation: "Study on the N-Alkylation of 4-Halopyrazoles." Molecules 2015, 20, 1500-1515. URL:[Link]

Sources

Optimization

Technical Support Center: Separation of N-Ethyl Pyrazole Isomers

Executive Summary The alkylation of asymmetric pyrazoles (e.g., 3-substituted pyrazoles) inherently produces a mixture of two regioisomers: the 1,3-isomer (N1-alkylation) and the 1,5-isomer (N2-alkylation). These isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of asymmetric pyrazoles (e.g., 3-substituted pyrazoles) inherently produces a mixture of two regioisomers: the 1,3-isomer (N1-alkylation) and the 1,5-isomer (N2-alkylation). These isomers possess identical molecular weights and often exhibit overlapping physicochemical properties, creating a "separation bottleneck" in drug discovery workflows.[1]

This guide provides a self-validating troubleshooting framework for separating these isomers, grounded in thermodynamic principles and confirmed by spectroscopic data.

Module 1: Diagnostic & Identification

The "Is it separated?" Phase

Before attempting separation, you must definitively assign the structure.[1] Standard 1H NMR is often insufficient due to overlapping signals.[1]

FAQ: How do I distinguish the 1,3-isomer from the 1,5-isomer?

The Gold Standard: NOESY NMR You cannot rely solely on chemical shifts.[1] You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect spatial proximity.[1]

  • 1,5-Isomer (Sterically Congested): The N-Ethyl methylene group (

    
    ) will show a strong NOE cross-peak with the substituent at Position 5 (or H-5).[1]
    
  • 1,3-Isomer (Sterically Open): The N-Ethyl methylene group (

    
    ) will show a cross-peak with the proton at Position 5 (H-5), but NOT  with the substituent at Position 3.
    
Visualization: NMR Assignment Logic

NMR_Logic Start Purified Isomer Candidate NOESY Run 2D NOESY Experiment Start->NOESY Check Check Cross-Peaks from N-Ethyl CH2 Group NOESY->Check Subst Cross-peak with Substituent (R)? Check->Subst Isomer15 Conclusion: 1,5-Isomer (Sterically Crowded) Subst->Isomer15 YES (Strong Interaction) Isomer13 Conclusion: 1,3-Isomer (Thermodynamic Product) Subst->Isomer13 NO (Interaction with H5 only)

Caption: Logical flow for definitive structural assignment of pyrazole regioisomers using NOESY NMR.

Module 2: Chromatographic Separation

The "How to Separate" Phase

Troubleshooting Guide: Poor Resolution on Silica Gel

Symptom: Isomers co-elute as a single broad peak or have


 in Hexane/Ethyl Acetate.[1]

Root Cause:

  • Dipole Alignment: Both isomers are polar, but the nitrogen lone pair accessibility differs.[1] Standard solvents (EtOAc) interact primarily via hydrogen bonding acceptors, which may not discriminate sufficiently between the two N-positions.[1]

  • Peak Tailing: Pyrazoles are basic.[1] They interact with acidic silanols on the silica surface, causing peak broadening that masks separation.[1]

Protocol: The "Pi-Selectivity" Solvent Screen Do not just increase polarity. Change the selectivity mechanism by introducing Pi-Pi interactions or modifying pH.[1]

StepSolvent SystemMechanism of ActionTarget Outcome
1 Toluene / Ethyl Acetate Toluene interacts with the pyrazole

-system.[1] The 1,5-isomer (sterically twisted) often interacts differently than the planar 1,3-isomer.
Improved

due to shape selectivity.
2 DCM / Methanol (98:2) Chlorinated solvents offer different dipole selectivity.[1]Sharpens peaks; useful for very polar derivatives.
3 Add 1% Triethylamine (TEA) Blocks acidic silanols on silica.[1]Eliminates tailing; separates overlapping "fronts."[1]
4 C18 Reverse Phase Hydrophobic discrimination.[1]The 1,5-isomer is often more hydrophobic (lower retention on Silica, higher on C18).

Module 3: Distillation & Rectification

The "Scale-Up" Phase[1]

FAQ: Can I separate these isomers by distillation?

Answer: Yes, but it depends on the substituent size.[1] For low molecular weight pyrazoles (e.g., 1-ethyl-3-methylpyrazole), the boiling point difference is often exploitable (typically 5–15°C difference).

  • The Thermodynamic Rule: The 1,5-isomer generally has a lower boiling point than the 1,3-isomer.

    • Reasoning: The 1,5-isomer is more sterically crowded, which disrupts intermolecular dipole-dipole stacking, increasing volatility [1].

Experimental Protocol: Rectification

  • Equipment: Use a fractional distillation column (Vigreux or Spinning Band) with at least 10 theoretical plates.

  • Vacuum: High vacuum (<5 mmHg) is recommended to prevent thermal degradation.[1]

  • Collection: The first fraction is typically enriched in the 1,5-isomer.[1]

Module 4: Synthesis Optimization (Prevention)

The "Avoid the Problem" Phase

If separation is too difficult, you must bias the synthesis to favor one isomer.[1]

Workflow: Regioselectivity Decision Matrix

Synthesis_Opt Input Alkylation Conditions Base Base Selection Input->Base K2CO3 K2CO3 / Acetone (Kinetic Control) Base->K2CO3 Mild NaH NaH / THF (Thermodynamic Control) Base->NaH Strong Solvent Solvent Effect Result1 Mixture (Often ~1:1) K2CO3->Result1 Result2 Favors 1,3-Isomer (Steric Avoidance) NaH->Result2

Caption: Influence of base strength and solvent on the regiochemical outcome of pyrazole alkylation.[1]

Senior Scientist Insight: Using a bulky protecting group before ethylation is often more efficient than separating the ethyl isomers later.[1] For example, tritylation usually occurs exclusively at the least hindered nitrogen (N1). You can then alkylate the N2 (forming a salt) and deprotect, though this forces the 1,5-substitution pattern.

References

  • Rusak, V. V., et al. (2015).[1][2] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58, 275–278.[1][2]

  • Fustero, S., et al. (2009).[1] "Regioselective Synthesis of Pyrazoles." Chemical Reviews. (General grounding on pyrazole tautomerism).

  • Kikuchi, et al. (2019).[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4626.

  • PubChem Compound Summary. "1,5-Dimethylpyrazole."[1][3] National Center for Biotechnology Information.[1]

Sources

Troubleshooting

Technical Support Center: Purification of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol

Executive Summary You are likely working with (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a scaffold intermediate for kinase inhibitors or cross-coupling partners.[1] This molecule presents a specific duality in purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a scaffold intermediate for kinase inhibitors or cross-coupling partners.[1] This molecule presents a specific duality in purification: the pyrazole-alcohol moiety creates significant polarity (requiring polar mobile phases), while the C4-iodine bond introduces photochemical instability.

This guide moves beyond generic protocols to address the specific "pain points" of this molecule: iodine liberation (pinking) , aluminum emulsion formation (post-reduction), and separation from the des-iodo byproduct .

Compound Profile & Physicochemical Properties

PropertyValue / CharacteristicImplication for Purification
Structure Pyrazole ring,

Alcohol, C4-Iodide
Amphiphilic; soluble in DCM, EtOAc, MeOH.[1]
Polarity Moderate-HighRequires gradient elution (0%

10% MeOH/DCM).[1]
Stability Light Sensitive CRITICAL: Must be shielded from ambient light.[1][2][3][4]
pKa ~2.5 (Pyrazole N)Weakly basic; generally does not require TEA in silica.[1]
Common Impurities Des-iodo analog, Aluminum salts, Unreacted EsterRequires specific quenching and wash steps.

Module 1: The "Golden Path" Purification Protocol

For synthesis scales <5g, Flash Column Chromatography is the primary recommendation. The alcohol group makes this compound "sticky" on silica, requiring a distinct polarity ramp.

Step-by-Step Chromatography Guide
  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

    • Note: Do not use amine-functionalized silica unless necessary; the iodine bond is labile.[1]

  • Mobile Phase System:

    • Solvent A: Dichloromethane (DCM) or Heptane.[1]

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Recommendation:DCM / MeOH gives sharper peak shapes for pyrazole alcohols than Hex/EtOAc.[1]

  • Sample Loading:

    • Dry Load (Recommended): Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or Silica (1:3 ratio), and evaporate to a free-flowing powder.

    • Why? Liquid loading in MeOH often causes "band broadening" and loss of resolution.[1]

Gradient Table
Column Volume (CV)% Solvent B (MeOH) in DCMPurpose
0–20%Elute non-polar impurities (iodine, bis-products).[1]
2–50%

2%
Elute unreacted starting material (usually the ester).
5–122%

8%
Elution of Product.
12–1510%Flush polar degradants (acids/salts).

Module 2: Troubleshooting & FAQs

Q1: My product turned pink/purple during evaporation. What happened?

Diagnosis: Photodeiodination. The C4-Iodine bond in pyrazoles is weaker than in phenyl rings.[1] Exposure to light or acidic silica causes homolytic cleavage, releasing free iodine (


), which is purple.

Corrective Action:

  • Immediate Wash: Dissolve the solid in EtOAc.[1] Wash with 10% Sodium Thiosulfate (

    
    ) .[1] The thiosulfate reduces 
    
    
    
    (purple) to iodide (colorless).
  • Re-Dry: Wash with brine, dry over

    
    , and concentrate in the dark (wrap flask in foil).
    
  • Prevention: Wrap your column in aluminum foil during purification.[1]

Q2: I synthesized this via LiAlH4 reduction of the ester, and now I have a gelatinous gray mess. How do I filter it?

Diagnosis: Aluminum Hydroxide Emulsion. The precursor (Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate) is typically reduced with hydrides.[1] Standard water quenching creates


 gel, which traps your product.

The "Rochelle's Salt" Protocol (The Solution): Instead of acid/water quench:

  • Dilute reaction mixture with wet ether or EtOAc.[1]

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Stir vigorously for 1–2 hours.

    • Mechanism:[5][6] Tartrate chelates the Aluminum, creating two clear, separable layers.

  • Separate layers; the organic layer will contain your alcohol.[1]

Q3: Can I crystallize this instead of running a column?

Answer: Yes, for scales >5g. The 1-ethyl group disrupts packing slightly compared to NH-pyrazoles, but the alcohol allows for H-bonding.[1]

Crystallization Screen:

  • Solvent System: Ethyl Acetate / Heptane (Antisolvent method).[1]

  • Procedure:

    • Dissolve crude in minimum hot EtOAc (

      
      C).
      
    • Add Heptane dropwise until persistent cloudiness appears.[1]

    • Cool slowly to RT, then

      
      C.
      
    • Note: If it "oils out" (forms a liquid bottom layer), re-heat and add a seed crystal or scratch the glass.

Module 3: Visualized Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification route based on your crude profile.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) ColorCheck Is the solid Pink/Purple? Start->ColorCheck ThioWash Perform Thiosulfate Wash (Remove Free Iodine) ColorCheck->ThioWash Yes (Iodine present) TLC_Check TLC Analysis (Check Impurity Separation) ColorCheck->TLC_Check No (Off-white/Yellow) ThioWash->TLC_Check Decision Separation Difficulty? TLC_Check->Decision Flash Flash Chromatography DCM/MeOH (0-10%) Decision->Flash Complex Mixture (Multiple spots) Cryst Recrystallization EtOAc/Heptane Decision->Cryst Mainly Product (>85% purity)

Caption: Decision tree for selecting the optimal purification method based on crude appearance and impurity profile.

Figure 2: The Aluminum Emulsion Workup (Post-Reduction)

Critical for users synthesizing the alcohol from the ester precursor.

Workup Rxn Reaction Mixture (LiAlH4 + Product) Quench Quench: Wet Ether Rxn->Quench AddSalt Add Sat. Rochelle's Salt (K-Na Tartrate) Quench->AddSalt Stir Stir Vigorously (1-2 Hours) AddSalt->Stir Chelation of Al PhaseSep Phase Separation (Clear Layers) Stir->PhaseSep

Caption: Workflow for breaking Aluminum emulsions using Rochelle's Salt, ensuring high recovery of the alcohol product.

Module 4: Storage & Stability

To maintain the integrity of the C-I bond:

  • Container: Amber glass vials (Essential).

  • Atmosphere: Argon or Nitrogen flush (Prevent oxidation of the alcohol).[1]

  • Temperature:

    
    C for long term; 
    
    
    
    C for active use.
  • Shelf Life: 6 months under optimal conditions. If the solid turns yellow/brown, repurify via a short silica plug before use in cross-coupling.

References

  • BenchChem. (2025).[1][2][7] Stability of 4-iodopyrazole under different reaction conditions.[1][2] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Iodopyrazole Compound Summary. Retrieved from

  • Ark Pharma Scientific. (2025).[1] Ethyl 4-iodo-1H-pyrazole-5-carboxylate Product Data. Retrieved from

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595).[1] Wiley.[1] (Standard reference for Aluminum hydride workups/Rochelle's salt).

  • ChemicalBook. (2025).[1][7][8] Pyrazole Properties and Solubility Data.[1][7][8][9] Retrieved from

Sources

Optimization

Technical Support Center: Reduction of Ethyl 4-iodopyrazole-5-carboxylate

Topic: Optimizing Yields & Chemoselectivity in Pyrazole Ester Reduction Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Critical Logic You are likely attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields & Chemoselectivity in Pyrazole Ester Reduction Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Critical Logic

You are likely attempting to synthesize (4-iodo-1H-pyrazol-5-yl)methanol , a critical scaffold for kinase inhibitor development (e.g., c-Met, ALK inhibitors).

The reduction of ethyl 4-iodopyrazole-5-carboxylate presents two competing chemical challenges that frequently cause yield loss or scaffold destruction. You must understand these mechanisms before starting the reaction.[1]

The "Stoichiometry Trap" (The N-H Proton)

The pyrazole nitrogen (N1) has a pKa of ~14.[1] Hydride reagents (DIBAL-H, LiAlH₄, LiBH₄) are strong bases.[1]

  • The Failure Mode: If you use the standard 1.0–1.2 equivalents of reducing agent, the first equivalent will simply deprotonate the pyrazole nitrogen, forming an unreactive aluminate/borate salt. The ester remains untouched.[1][2]

  • The Fix: You must treat the N-H proton as a "sacrificial" sink. You need at least 2.2 to 3.0 equivalents of hydride reagent (1 equiv for deprotonation + 1–2 equivs for reduction) if the nitrogen is unprotected.[1]

The "Halogen Risk" (Deiodination)

The C-I bond at position 4 is labile.[1]

  • The Failure Mode: Strong reducing agents (LiAlH₄) or high temperatures can facilitate oxidative addition into the C-I bond or radical dehalogenation, yielding the des-iodo byproduct.

  • The Fix: Use controlled reducing agents (DIBAL-H at -78°C or LiBH₄) and avoid prolonged reflux.

Decision Matrix: Selecting Your Protocol

Use this logic flow to select the correct method for your specific constraints.

ProtocolSelection Start Start: Select Reduction Method IsProtected Is the Pyrazole Nitrogen Protected? (e.g., SEM, THP, Bn) Start->IsProtected Scale Reaction Scale? IsProtected->Scale No (Free N-H) MethodA Method A: DIBAL-H (Best for small scale/high purity) IsProtected->MethodA Yes Scale->MethodA < 5 grams MethodB Method B: LiBH4 (Best for scale-up/safety) Scale->MethodB > 5 grams MethodC Method C: LAH (NOT RECOMMENDED due to Deiodination) MethodB->MethodC If LiBH4 fails (Caution!)

Figure 1: Decision matrix for selecting the optimal reduction protocol based on substrate protection and scale.

Standard Operating Procedures (SOPs)

Method A: DIBAL-H Reduction (High Precision)

Best for preventing deiodination due to strict temperature control.

Reagents:

  • Substrate: Ethyl 4-iodopyrazole-5-carboxylate (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in Toluene/THF) (3.0 equiv )[1]

  • Solvent: Anhydrous THF or DCM

Protocol:

  • Preparation: Dissolve the substrate in anhydrous THF (0.1 M concentration) under Argon/Nitrogen.

  • Cryo-cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Do not skip this. Higher temps risk deiodination.

  • Addition: Add DIBAL-H dropwise over 30 minutes.

    • Observation: You will see gas evolution (H₂) immediately.[1] This is the N-H deprotonation.[1]

  • Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (quench a tiny aliquot with MeOH first).

  • The "Rochelle" Quench (Critical):

    • Dilute with Et₂O at -78°C.

    • Add MeOH dropwise to destroy excess hydride.[1]

    • Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) . Use 10 mL per mmol of DIBAL-H used.

    • Warm to Room Temp and STIR VIGOROUSLY for 1–2 hours.

    • Why? The mixture will initially be a gelatinous gray sludge (aluminum emulsions).[1] Rochelle's salt complexes the aluminum, turning the layers clear and separable.[1]

Method B: LiBH4 Reduction (Scalable)

Milder than LAH, easier to handle than DIBAL-H on large scale.

Reagents:

  • Substrate (1.0 equiv)

  • Reagent: LiBH₄ (2.0 M in THF) (2.5 equiv )[1]

  • Solvent: Anhydrous THF (plus optional MeOH additive)

Protocol:

  • Preparation: Dissolve substrate in anhydrous THF (0.2 M) at 0°C.

  • Addition: Add LiBH₄ solution dropwise.

  • Activation: Allow to warm to Room Temperature (20–25°C).

    • Note: If reaction is sluggish after 4 hours, add 1–2 equivalents of anhydrous Methanol dropwise. This generates LiB(OMe)H₃ in situ, which is a more active reducing agent.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3] (Boron salts rarely form the difficult emulsions seen with Aluminum).[1]

Troubleshooting & FAQs

Issue 1: "I recovered starting material despite using 1.2 equivalents of DIBAL-H."

Diagnosis: Stoichiometry Failure. You ignored the acidic N-H proton.[1] The Fix: The first equivalent of hydride was consumed to form the pyrazole anion. You only had 0.2 equivalents left to reduce the ester.[1] Increase DIBAL-H to 3.0 equivalents .

Issue 2: "My product lost the Iodine atom (Deiodination)."

Diagnosis: Over-reduction / Thermal cleavage. The Fix:

  • Switch from LAH to DIBAL-H or LiBH4.[1]

  • Ensure the internal temperature stays below -70°C during DIBAL addition.[1][4][5]

  • Quench the reaction while it is still cold (-78°C or -20°C) before warming up.

Issue 3: "The workup is a gray, unfilterable jelly."

Diagnosis: Aluminum Emulsion. This is the most common complaint with DIBAL-H. The Fix:

  • Immediate: Add saturated Rochelle's salt solution and stir vigorously (high RPM) for at least 2 hours. The layers will separate eventually.[1]

  • Alternative: If you lack Rochelle's salt, use the Fieser Method : For every x grams of hydride reagent used, add x mL water, x mL 15% NaOH, and 3x mL water.[1] Filter the white granular precipitate.[1]

Issue 4: "Can I protect the Nitrogen to improve yield?"

Answer: Yes. If the free N-H is problematic (solubility issues or tight stoichiometry), protect it with a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group.[1]

  • Benefit: You can use standard stoichiometry (1.1–1.2 equiv DIBAL-H).[1]

  • Cost: Two extra steps (protection/deprotection).[1]

Visual Troubleshooting Guide

Troubleshooting Problem Problem Encountered Type1 Low Conversion Problem->Type1 Type2 Deiodination Problem->Type2 Type3 Emulsion/Jelly Problem->Type3 Sol1 Cause: N-H Deprotonation Action: Increase Hydride to >2.5 equiv Type1->Sol1 Sol2 Cause: Temp too high Action: Keep < -70°C Type2->Sol2 Sol3 Cause: Al-Salts Action: Rochelle's Salt Wash Type3->Sol3

Figure 2: Troubleshooting logic for common failure modes in iodopyrazole reduction.

References

  • DIBAL-H Reduction Mechanism & Workup: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.[1] Context: Definitive text on hydride stoichiometry and workup procedures (Rochelle's salt).[1]

  • Synthesis of Iodopyrazole Intermediates: Cui, J. J., et al. "Discovery of a novel class of c-Met kinase inhibitors..." Journal of Medicinal Chemistry, 2011.[1] Context: Describes the manipulation of the 4-iodopyrazole scaffold for kinase inhibitors. [1]

  • Chemoselective Reduction of Esters: Soai, K., & Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions within lithium borohydride."[1][6] The Journal of Organic Chemistry, 1986.[1][6] Context: Validates the LiBH4/MeOH protocol for ester reduction.

  • Organic Syntheses Protocol (DIBAL-H): "Reduction of Esters to Alcohols: Standard DIBAL-H Procedures." Organic Syntheses, Coll.[1] Vol. 9, p. 132. Context: Authoritative grounding for the -78°C temperature requirement and quenching.[7] [1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of 1,4,5-Trisubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth technical guide on the ¹³C NMR chemical shifts of 1,4,5-trisubstituted pyrazoles. This guide is designed to provide you with a compre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the ¹³C NMR chemical shifts of 1,4,5-trisubstituted pyrazoles. This guide is designed to provide you with a comprehensive understanding of the factors influencing the chemical shifts in this important class of heterocyclic compounds. As valuable scaffolds in medicinal chemistry and materials science, a thorough grasp of their spectroscopic characterization is paramount for unambiguous structure elucidation and the rational design of new molecules.

This guide moves beyond a simple cataloging of data. Here, we will delve into the underlying principles governing the observed chemical shifts, supported by experimental data from the literature. We will explore the influence of substituent electronic effects, steric interactions, and tautomerism, providing you with the insights to confidently interpret your own ¹³C NMR spectra.

The Pyrazole Core: A Landscape of Electronic Diversity

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that is highly sensitive to the nature and position of substituents. The chemical shift of each carbon atom in the pyrazole ring (C3, C4, and C5) provides a fingerprint of the electronic distribution within the molecule. In 1,4,5-trisubstituted pyrazoles, the substituents at these positions play a crucial role in modulating the electron density and, consequently, the ¹³C NMR chemical shifts.

Key Factors Influencing ¹³C NMR Chemical Shifts in 1,4,5-Trisubstituted Pyrazoles

The chemical shift of a given carbon nucleus is primarily determined by its local electronic environment. In substituted pyrazoles, several factors come into play:

  • Substituent Effects: The electronic nature of the substituents at the 1, 4, and 5-positions is the most significant factor. Electron-withdrawing groups (EWGs) deshield the attached and adjacent carbons, causing a downfield shift (higher ppm values). Conversely, electron-donating groups (EDGs) shield the carbons, leading to an upfield shift (lower ppm values).[1][2]

  • Positional Isomerism: The position of a substituent dramatically alters its influence on the chemical shifts of the pyrazole ring carbons. For instance, a nitro group at C4 will have a different effect on C3 and C5 compared to a nitro group at C5.[3]

  • Tautomerism: In N-unsubstituted pyrazoles, prototropic tautomerism can lead to time-averaged signals for C3 and C5, often resulting in broadened peaks.[1] For 1-substituted pyrazoles, this tautomerism is suppressed, leading to sharper, more defined signals for C3 and C5.

  • Solvent Effects and Protonation: The polarity of the solvent and the pH of the medium can influence the chemical shifts, particularly through hydrogen bonding interactions with the nitrogen atoms of the pyrazole ring.[4][5] Protonation of a ring nitrogen leads to significant downfield shifts of the adjacent carbons.[1]

  • Steric Effects: Bulky substituents can induce conformational changes that may influence the electronic environment and, consequently, the ¹³C NMR chemical shifts.

Comparative Analysis of ¹³C NMR Chemical Shifts: A Data-Driven Approach

To illustrate the impact of substituents on the ¹³C NMR chemical shifts of 1,4,5-trisubstituted pyrazoles, the following table summarizes experimental data from the literature. These examples highlight the trends discussed above.

Substituent at 1Substituent at 4Substituent at 5C3 (ppm)C4 (ppm)C5 (ppm)SolventReference
PhenylHPhenyl151.3499.66143.39DMSO-d6[6]
PhenylH4-Chlorophenyl~150~100~142DMSO-d6[6]
PhenylH3-Chlorophenyl~150~99.90~142DMSO-d6[6]
HNitroMethyl~155~120~140Not specified[3]
MethylNitroH~150~125~130Not specified[3]

Note: The chemical shifts are approximate values derived from published data and may vary slightly depending on the specific experimental conditions.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

Obtaining reliable and reproducible ¹³C NMR data is crucial for accurate structural analysis. The following is a generalized experimental protocol for the characterization of 1,4,5-trisubstituted pyrazoles.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified pyrazole derivative.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4] DMSO-d₆ is often a good choice for its ability to dissolve a wide range of organic compounds.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak is desirable.

3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Typically 0 to 220 ppm.
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
  • Number of Scans (NS): Varies depending on the sample concentration. Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.
  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum carefully to obtain pure absorption lineshapes.
  • Perform baseline correction.
  • Reference the spectrum. If using CDCl₃, the central peak of the triplet is at 77.16 ppm. For DMSO-d₆, the central peak of the septet is at 39.52 ppm.
  • Integrate the signals (note: in standard ¹³C{¹H} spectra, integrals are not always quantitative).
  • Peak pick and annotate the spectrum.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the structural analysis of a novel 1,4,5-trisubstituted pyrazole using ¹³C NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation cluster_3 Final Confirmation synthesis Synthesize Pyrazole Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr_acq Acquire 13C NMR Spectrum purification->nmr_acq other_spec Acquire other data (1H NMR, MS, IR) purification->other_spec data_analysis Analyze 13C Chemical Shifts nmr_acq->data_analysis structure_elucidation Elucidate Structure other_spec->structure_elucidation comparison Compare with Literature/Predicted Data data_analysis->comparison comparison->structure_elucidation final_structure Confirmed Structure structure_elucidation->final_structure

Caption: Workflow for structural elucidation of 1,4,5-trisubstituted pyrazoles.

Predictive Approaches: The Role of Computational Chemistry

In addition to empirical data, computational methods offer a powerful tool for predicting ¹³C NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has shown good accuracy in predicting the chemical shifts of pyrazole derivatives.[7] These calculations can be invaluable for:

  • Assigning ambiguous signals: When experimental data alone is insufficient to distinguish between isomers, computational predictions can provide strong supporting evidence.

  • Validating proposed structures: Comparing the experimentally observed spectrum with the computationally predicted spectrum can increase confidence in the structural assignment.

  • Understanding substituent effects: Computational models can help to dissect the electronic and steric contributions of different substituents to the observed chemical shifts.

Signaling Pathway of Information in ¹³C NMR

The process by which the chemical environment of a ¹³C nucleus is translated into an observable NMR signal can be visualized as a signaling pathway.

G substituents Substituent Electronic & Steric Effects electron_density Local Electron Density at Carbon Nucleus substituents->electron_density modulates shielding Magnetic Shielding (σ) electron_density->shielding determines effective_field Effective Magnetic Field (B_eff) shielding->effective_field influences resonance_freq Resonance Frequency (ν) effective_field->resonance_freq induces chemical_shift Chemical Shift (δ) resonance_freq->chemical_shift is proportional to

Caption: Information flow from chemical structure to ¹³C NMR chemical shift.

Conclusion

The ¹³C NMR chemical shifts of 1,4,5-trisubstituted pyrazoles are a rich source of structural information. By understanding the interplay of substituent effects, positional isomerism, and other factors, researchers can confidently assign the structures of novel pyrazole derivatives. This guide has provided a framework for interpreting these spectra, supported by experimental data and a robust experimental protocol. The integration of computational methods further enhances the reliability of structural elucidation. As the importance of pyrazole-based compounds in various scientific fields continues to grow, a comprehensive understanding of their spectroscopic properties will remain an indispensable tool for innovation.

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

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  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. [Link]

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  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

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  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Regioisomer Analysis

Abstract The successful separation of pyrazole regioisomers is a frequent and critical challenge in pharmaceutical and chemical research, owing to their subtle structural differences and nearly identical physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful separation of pyrazole regioisomers is a frequent and critical challenge in pharmaceutical and chemical research, owing to their subtle structural differences and nearly identical physicochemical properties. This guide provides an in-depth, experience-driven framework for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for their analysis. We will deconstruct the experimental choices, moving beyond a simple recitation of steps to explain the underlying chromatographic principles. This guide is designed for researchers, scientists, and drug development professionals seeking to establish reliable, validated analytical methods for these challenging compounds.

The Analytical Challenge: Why Are Pyrazole Regioisomers So Difficult to Separate?

Pyrazole derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs. The synthetic routes to substituted pyrazoles often yield a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can produce two distinct regioisomeric products.

The analytical difficulty stems from their profound similarity. Regioisomers typically possess:

  • Nearly Identical Polarity: Making them difficult to resolve with standard stationary phases.[1]

  • Similar pKa Values: Complicating separation strategies that rely on pH manipulation to alter ionization and retention.

  • Overlapping UV Spectra: Requiring chromatographic separation for accurate quantification, as spectral deconvolution is often impossible.

A Systematic and Validated Approach to Method Development

A successful method is not found by chance; it is developed through a logical, systematic process. The workflow described here is a self-validating system, where each step builds upon the last to create a robust and reproducible final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV λmax) B Initial Mode & Column Screening (RP, HILIC, NP) A->B C Mobile Phase Optimization (Organic %, pH, Buffer) B->C D Parameter Refinement (Temp, Flow Rate) C->D E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) D->E F Final Method Report E->F

Caption: HPLC Method Development Workflow.

Step 1: Analyte Characterization & Mode Selection

Before a single injection is made, understanding your molecules is paramount.

  • Predict pKa and logP: Use software (e.g., ChemDraw, MarvinSketch) to estimate the acidity/basicity and hydrophobicity of your isomers. Pyrazoles are weakly basic. This knowledge guides pH selection.

  • Determine UV λmax: Inject a crude mixture and use a Photo Diode Array (PDA) detector to identify the optimal wavelength for detection.

Choosing the Chromatographic Mode:

  • Reversed-Phase (RP-HPLC): This is the workhorse of modern HPLC and the logical starting point.[2] It separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for polar compounds that show little retention in reversed-phase.[5][6] HILIC uses a polar stationary phase (like bare silica) with a highly organic mobile phase, creating a water-rich layer on the stationary phase surface into which polar analytes can partition.[7][8][9]

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase and a non-polar mobile phase.[4] While effective, it is often less reproducible than RP-HPLC due to the mobile phase's sensitivity to water content. It is generally considered for isomers not separable by other modes.

Step 2: Strategic Column and Mobile Phase Screening

The goal of screening is to find the most promising combination of stationary and mobile phases that provides some initial separation, which can then be optimized.

Stationary Phase Selection: Do not limit your screening to a standard C18 column. Different stationary phases offer unique interaction mechanisms that can exploit the subtle structural differences between regioisomers.[10]

  • Alkyl Phases (C18, C8): Primarily separate based on hydrophobic interactions. A C18 is the default starting point.[1]

  • Phenyl-Hexyl Phases: Offer π-π interactions between the phenyl ligands and the aromatic pyrazole ring. This alternative selectivity mechanism is often highly effective for aromatic isomers.

  • Cyano (CN) Phases: Can operate in both reversed-phase and normal-phase modes and provide dipole-dipole interactions.

Initial Mobile Phase Screening: For a reversed-phase screen, a generic gradient is highly effective.

  • Solvent A: Water with 0.1% Formic Acid (or Phosphoric Acid).[11] The acid protonates the basic pyrazole nitrogen and minimizes peak tailing caused by interactions with residual silanols on the silica support.[12]

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV cutoff, but MeOH can offer different selectivity.

  • Scouting Gradient: A fast gradient, such as 5% to 95% B over 10 minutes, will quickly reveal the approximate retention time of the isomers and the potential for separation on each column.

Case Study: Optimizing the Separation of a Pyrazole Regioisomer Pair

Let's consider a practical example: separating a hypothetical pair of N-phenyl pyrazole regioisomers.

Initial Screening Results: A screen using a generic gradient (Water+0.1% FA / ACN) was performed on three different columns.

Stationary PhaseRetention Time (Isomer 1 / Isomer 2) minResolution (Rs)Observations
C18 (4.6x150mm, 5µm)7.21 / 7.350.85Co-elution, poor separation.
Phenyl-Hexyl (4.6x150mm, 5µm) 7.88 / 8.25 1.45 Partial separation, promising.
Cyano (4.6x150mm, 5µm)5.10 / 5.150.30No significant retention or separation.

The Phenyl-Hexyl column clearly provides the best starting point due to favorable π-π interactions. A resolution (Rs) of 1.45 indicates the peaks are not baseline separated (Rs ≥ 1.5 is desired), but there is enough separation to optimize.

Step 3: Mobile Phase Optimization

Now, we focus on the most promising condition (Phenyl-Hexyl column) to achieve baseline resolution.

A. Organic Modifier Percentage: The initial fast gradient showed the isomers eluting around 8 minutes. By converting the fast gradient to a shallower, isocratic (or shallow gradient) hold around the elution percentage, we can improve resolution.

Mobile Phase Composition (ACN:Water+0.1% FA)Resolution (Rs)Analysis Time (min)
50:50 (Isocratic)1.2015.5
45:55 (Isocratic)1.6518.2
40:60 (Isocratic) 1.98 22.4

Reducing the percentage of the strong organic solvent (ACN) increases retention and allows more time for the analytes to interact with the stationary phase, thereby improving resolution.[13][14] A composition of 40:60 ACN:Water provides excellent resolution.

B. The Critical Role of pH: While 0.1% formic acid (pH ~2.7) worked well, exploring pH can be a powerful tool, especially if isomers have different pKa values.[15] Pyrazoles are basic, so their retention is highly sensitive to pH.[12] You should always operate at a pH at least 1-1.5 units away from the analyte's pKa to ensure robust and reproducible retention times.[16]

Let's test the 45:55 ACN:Water condition with different buffered aqueous phases.

Aqueous Phase (pH)Resolution (Rs)Peak Shape (Tailing Factor)
0.1% Formic Acid (pH 2.7)1.651.1
20mM Ammonium Formate (pH 3.7)1.751.0
20mM Ammonium Acetate (pH 4.7)1.401.4

In this case, moving to a slightly higher pH of 3.7 improves resolution and peak shape. However, at pH 4.7, resolution decreases and peak tailing increases, possibly due to increased interaction with ionized silanols on the stationary phase. Therefore, pH 3.7 is optimal.

Step 4: Final Method & Validation

Based on the optimization, the final method is established.

Final Optimized Method Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20mM Ammonium Formate, pH 3.7

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic

  • Composition: 55% A / 45% B

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30 °C

  • Detector: PDA at 254 nm

  • Injection Vol: 5 µL

Method Validation: Once the method is finalized, it must be validated to prove it is fit for its intended purpose.[17] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20][21] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, matrix components).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 pH units).[21]

Conclusion

Developing a robust HPLC method for pyrazole regioisomers is a systematic process that relies on a fundamental understanding of chromatographic principles. The key to success lies not in random trial-and-error, but in a logical workflow: analyte characterization, strategic column screening to explore diverse selectivities (especially beyond C18), and meticulous optimization of mobile phase parameters like organic content and pH. By explaining the causality behind each experimental choice, from selecting a phenyl-hexyl column for its π-π interactions to adjusting pH to control ionization, this guide provides a reliable framework for developing accurate, reproducible, and validated methods for these challenging but vital pharmaceutical compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • What is the function of the stationary phase in HPLC? Reddit. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link]

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Validation

A Comparative Guide to X-ray Crystallography Data of Iodinated Pyrazole Derivatives: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of X-ray crystallography data for iodinated pyrazole derivatives, offering insights into their synthesis, structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of X-ray crystallography data for iodinated pyrazole derivatives, offering insights into their synthesis, structural characteristics, and applications in drug discovery and crystal engineering. By examining experimental data and the underlying principles, this document serves as a valuable resource for researchers aiming to leverage the unique properties of these halogenated heterocycles.

The Significance of Iodinated Pyrazoles in Structural Science

Iodinated pyrazole derivatives have emerged as a cornerstone in modern medicinal chemistry and material science.[1][2][3] The pyrazole scaffold itself is a privileged structure found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] The introduction of an iodine atom onto the pyrazole ring offers several distinct advantages:

  • Versatile Synthetic Handles: The iodine substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

  • Modulation of Physicochemical Properties: Iodination can significantly alter the lipophilicity and electronic properties of the parent molecule, which is a critical aspect of drug design.[8]

  • Halogen Bonding Propensity: Iodine's ability to act as a potent halogen bond donor facilitates the formation of predictable and robust intermolecular interactions, making these derivatives highly valuable in crystal engineering and the design of supramolecular assemblies.[9][10]

  • Heavy-Atom Phasing in X-ray Crystallography: In protein crystallography, iodinated ligands can serve as heavy-atom derivatives, aiding in the solution of the phase problem, which is a critical step in determining the three-dimensional structure of macromolecules.[11][12][13][14]

This guide will delve into the practical aspects of obtaining and interpreting X-ray crystallography data for iodinated pyrazoles, providing a comparative analysis of their structural features.

Experimental Workflow: From Synthesis to Crystal Structure

The journey from a pyrazole starting material to its final crystal structure involves a multi-step process. Understanding the causality behind the experimental choices at each stage is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Start Pyrazole Derivative Iodination Iodination Reaction Start->Iodination Purification Purification (e.g., Column Chromatography) Iodination->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Crystallization_Method Crystallization (e.g., Slow Evaporation) Characterization->Crystallization_Method Crystal_Harvesting Crystal Harvesting & Mounting Crystallization_Method->Crystal_Harvesting Data_Collection X-ray Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: Generalized workflow for obtaining the crystal structure of an iodinated pyrazole derivative.

Part 1: Synthesis and Purification

The initial and pivotal step is the regioselective iodination of the pyrazole ring. The choice of iodinating agent and reaction conditions is dictated by the desired position of the iodine atom and the electronic nature of the substituents already present on the pyrazole.

Common Iodination Methods:

MethodReagent(s)Solvent(s)TemperatureTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base neutralizes HCl formed during the reaction.[1]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.63 - 100%C4A green and practical method utilizing water as the solvent.[1]
n-Butyllithium/Molecular Iodine n-BuLi, I₂THF-78 °C to RT65 - 89%C5Allows for the exclusive synthesis of 5-iodo pyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1]

Experimental Protocol: General Procedure for Electrophilic Iodination

  • Dissolution: Dissolve the starting pyrazole derivative in a suitable solvent (e.g., dichloromethane, water).

  • Addition of Reagents: Add the chosen iodinating agent (e.g., ICl, I₂) and any necessary additives (e.g., a base like Li₂CO₃).

  • Reaction: Stir the mixture at the appropriate temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the pure iodinated pyrazole.[1]

Part 2: Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation is a commonly employed and effective method for small molecules like iodinated pyrazoles.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, or mixtures with less polar solvents like hexane.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified iodinated pyrazole in the selected solvent system at room temperature or with gentle heating.

  • Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or loop and mount them for X-ray diffraction analysis.

Part 3: X-ray Diffraction and Structure Determination

The final stage involves irradiating the single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 172 K) to minimize thermal vibrations.[15] Data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution: The diffraction data is processed, and the initial crystal structure is determined using methods like intrinsic phasing.[15]

  • Refinement: The initial model is refined against the experimental data to obtain an accurate final structure, including bond lengths, angles, and atomic positions.

Comparative Analysis of Crystallographic Data

The introduction of iodine and other substituents significantly influences the crystal packing and intermolecular interactions of pyrazole derivatives. A comparison of crystallographic data from different studies reveals key trends.

Table of Comparative Crystallographic Data for Selected Iodinated Pyrazoles:

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-Iodo-1H-pyrazole C₃H₃IN₂OrthorhombicPnma11.196(2)11.231(2)5.8200(12)90[15]
Compound 4c (an iodinated pyrazole derivative) C₁₅H₁₀Cl₂IN₃OMonoclinicP2₁/c14.135(3)8.0160(16)15.602(3)108.83(3)[4]
5-Iodo-1-arylpyrazole (Compound 1) C₁₃H₁₃BrIN₂O₂MonoclinicP2₁/c11.450(2)11.084(2)12.000(2)100.32(3)[9][16]
5-Iodo-1-arylpyrazole (Compound 4) C₁₄H₁₅IN₂O₂MonoclinicP2₁/c11.530(2)11.107(2)12.010(2)100.45(3)[9][16]

Note: The unit cell parameters can vary slightly depending on the specific substituents on the pyrazole and aryl rings.

The data reveals that even with similar core structures, changes in substitution can lead to different crystal systems and space groups. For instance, while 4-iodo-1H-pyrazole crystallizes in an orthorhombic system, more complex derivatives often adopt a monoclinic system.[4][9][15][16]

The Role of Halogen Bonding in Crystal Packing

A recurring and dominant theme in the crystal structures of iodinated pyrazoles is the presence of halogen bonds. The iodine atom, with its electropositive σ-hole, acts as a halogen bond donor, interacting with various Lewis basic sites on neighboring molecules, such as nitrogen, oxygen, or even π-systems.[9][17]

halogen_bonding cluster_interactions Halogen Bonding Interactions Iodopyrazole_Donor Iodinated Pyrazole (Halogen Bond Donor) Acceptor_N Nitrogen Atom (Acceptor) Iodopyrazole_Donor->Acceptor_N C-I···N Acceptor_O Oxygen Atom (Acceptor) Iodopyrazole_Donor->Acceptor_O C-I···O Acceptor_Pi Aromatic π-system (Acceptor) Iodopyrazole_Donor->Acceptor_Pi C-I···π Acceptor_Br Bromine Atom (Acceptor) Iodopyrazole_Donor->Acceptor_Br C-I···Br

Caption: Common halogen bonding motifs observed in the crystal structures of iodinated pyrazoles.

These directional interactions play a crucial role in dictating the overall supramolecular architecture of the crystal. For example, in a series of 5-iodo-1-arylpyrazoles, a variety of halogen bonds were observed, including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N interactions, which were instrumental in stabilizing the 3D crystal lattice.[9] The strength and geometry of these halogen bonds can be tuned by altering the electronic properties of the substituents on the pyrazole and any attached aryl rings.

Application in Structure-Based Drug Design

In the context of drug development, obtaining the crystal structure of a target protein in complex with an iodinated pyrazole inhibitor is of paramount importance. This can be achieved through co-crystallization or soaking techniques.[18][19][20][21][22]

  • Co-crystallization: The protein and the iodinated pyrazole are mixed prior to crystallization, allowing the complex to form in solution before crystal growth.[18][21] This method is often preferred when the ligand induces a conformational change in the protein.[19][20]

  • Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the iodinated pyrazole, allowing the ligand to diffuse into the crystal and bind to the active site.[18][21]

The resulting protein-ligand crystal structure provides a detailed map of the binding interactions, guiding medicinal chemists in the rational design of more potent and selective inhibitors. The iodine atom, in addition to potentially forming favorable halogen bonds with the protein, provides a strong anomalous signal that can be leveraged for phasing, particularly in cases where obtaining a derivative is challenging.[11]

Conclusion

The X-ray crystallography of iodinated pyrazole derivatives offers a rich field of study with significant implications for both fundamental and applied sciences. The ability to synthetically tune their structures, coupled with the propensity of iodine to engage in directional halogen bonding, makes them powerful tools for crystal engineering. In drug discovery, these compounds not only serve as versatile scaffolds for inhibitor design but also as valuable aids in the process of structure determination itself. This guide has provided a comparative overview of the synthesis, crystallization, and structural analysis of iodinated pyrazoles, highlighting the key experimental considerations and the profound impact of iodination on their solid-state properties.

References

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  • Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(14), 8696–8711. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Lesley, S. A. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 9), 971–977. [Link]

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  • Diamond Light Source. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Diamond Light Source. [Link]

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  • Xia, D., et al. (2017). CCDC 1414138: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • A.‐L. W., et al. (2019). Crystal Engineering with Multipoint Halogen Bonding: Double Two‐Point Donors and Acceptors at Work. Chemistry – A European Journal, 25(62), 14172-14180. [Link]

  • ResearchGate. (n.d.). ESP maps of iodinated halogen bond donors and pyridine derived... ResearchGate. [Link]

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  • Žáková, L., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ScienceOpen. [Link]

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Comparative

A Comparative Guide to the Bioactivity of Ethyl vs. Methyl Substituted Pyrazoles: A Senior Application Scientist's Perspective

Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB, underscores its therapeutic versatility.[2][3] The pyrazole core's unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, contribute to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the ring.[5] This guide provides an in-depth comparison of the bioactivity of pyrazoles bearing two of the most common alkyl substituents: methyl (-CH₃) and ethyl (-CH₂CH₃). While seemingly a minor difference of a single methylene group, this substitution can lead to significant variations in potency, selectivity, and metabolic stability. We will explore the causality behind these differences through specific case studies, supported by experimental data and detailed protocols, to offer researchers and drug development professionals actionable insights.

The Physicochemical Nuances: Methyl vs. Ethyl Groups

The choice between a methyl and an ethyl group is a critical decision in lead optimization. The fundamental differences in their size, lipophilicity, and metabolic profile are key drivers of their differential biological effects.

  • Steric Effects: The ethyl group is larger than the methyl group. This increased bulk can either enhance binding by promoting more favorable interactions within a large hydrophobic pocket of a target protein or decrease activity by causing steric hindrance that prevents optimal binding.

  • Lipophilicity: An ethyl group is more lipophilic than a methyl group. This can influence a compound's ability to cross cell membranes, affect its solubility, and alter its binding affinity for protein targets.[5]

  • Metabolic Stability: Alkyl groups are susceptible to metabolic oxidation by cytochrome P450 enzymes. The additional methylene group in an ethyl substituent can offer an alternative site for metabolism, potentially altering the compound's half-life and metabolic profile.

Comparative Bioactivity Analysis: Case Studies

The following sections compare the bioactivity of ethyl- and methyl-substituted pyrazoles across different therapeutic areas, using data from published studies.

Case Study 1: Anticancer Activity of Diaryl-1H-pyrazole-5-carboxylates

A study focused on pyrazole-based analogues of lamellarin O, a natural product with cytotoxic properties, provides a direct comparison between ethyl and methyl esters.[6][7] Researchers synthesized and evaluated a series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates for their in vitro cytotoxicity against three human colorectal cancer cell lines.

The results indicated that both ethyl and methyl esters could achieve low micromolar activity. For instance, in the HCT116 cell line, the ethyl ester 6m and the methyl ester 7c (both bearing fluorine substituents) demonstrated significant cytotoxic effects.

CompoundR Group at C5Cell LineGI₅₀ (µM)[6]
6m -COOEtHCT1162.1 ± 0.1
7c -COOMeHCT1164.3 ± 0.1

In this specific comparison, the ethyl ester analog (6m ) was approximately twice as potent as its methyl counterpart (7c ).[6] This suggests that for this particular scaffold and target, the larger, more lipophilic ethyl group may contribute to more favorable interactions within the binding site, leading to enhanced cytotoxicity. The authors noted that fluorine substitution also played a critical role in improving the activity of these compounds.[6]

Case Study 2: Meprin α and β Inhibition

In a study on pyrazole-based inhibitors of meprin α and β, metalloproteinases linked to various diseases, researchers explored the influence of N-substitution on the pyrazole ring.[8] Starting with a potent 3,5-diphenylpyrazole, they introduced a methyl group and a phenyl group at the N-1 position.

CompoundN1-SubstituentMeprin α Kᵢ (app) (nM)[8]Meprin β Kᵢ (app) (nM)[8]
7a -H2815
21a -CH₃16066

The results clearly showed that the introduction of a methyl group at the N-1 position (21a ) led to a 4- to 6-fold decrease in inhibitory activity against both meprin α and β compared to the unsubstituted parent compound (7a ).[8] This indicates that for this target, any substitution at the N-1 position is detrimental, likely due to steric hindrance in the enzyme's active site. While a direct ethyl comparison was not provided in this series, the data strongly suggests that a larger ethyl group would likely result in an even greater loss of potency.

Structure-Activity Relationship (SAR) Logic

The decision to use a methyl or ethyl substituent is a key step in optimizing a lead compound. The process involves synthesizing analogs and evaluating how the change affects biological activity, as illustrated below.

cluster_0 Lead Optimization Cycle Lead Lead Compound (e.g., N-H Pyrazole) Methyl Methyl Analog (N-CH3) Lead->Methyl Synthesize Ethyl Ethyl Analog (N-CH2CH3) Lead->Ethyl Synthesize Assay Bioactivity Assay (e.g., IC50) Methyl->Assay Ethyl->Assay SAR Analyze SAR Compare Potency, Selectivity, PK/PD Assay->SAR SAR->Lead Refine Design

Caption: A diagram illustrating the iterative cycle of lead optimization involving the synthesis and evaluation of methyl and ethyl analogs to determine structure-activity relationships (SAR).

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are representative protocols for the synthesis of a pyrazole scaffold and a common bioassay for evaluating its activity.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes the classic cyclocondensation reaction of a chalcone (an α,β-unsaturated ketone) with a substituted hydrazine, a common method for producing the pyrazole core.[2][5]

Workflow for Pyrazole Synthesis

cluster_0 Synthesis & Purification Start Reactants: - Chalcone - Hydrazine Derivative - Solvent (e.g., Ethanol) Reaction Reflux Reaction (e.g., 6-8 hours) Monitor by TLC Start->Reaction Cooldown Cool to Room Temp. Reaction->Cooldown Precipitate Collect Precipitate by Filtration Cooldown->Precipitate Wash Wash with Cold Solvent Precipitate->Wash Dry Dry Product (Vacuum Oven) Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify Characterize Characterization: - NMR - Mass Spec - Melting Point Purify->Characterize

Caption: A typical experimental workflow for the synthesis and purification of substituted pyrazole derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Addition of Hydrazine: Add the desired hydrazine derivative (e.g., methylhydrazine or ethylhydrazine, 1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Cyclocondensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[1]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening test for potential anticancer agents.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test pyrazole compounds (e.g., methyl and ethyl analogs) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The substitution of a methyl group with an ethyl group on a pyrazole scaffold is a subtle yet powerful modification in drug design. As demonstrated, this change can significantly alter biological activity, with the outcome being highly dependent on the specific molecular target and the overall structure of the compound. In some cases, the larger, more lipophilic ethyl group can enhance potency, while in others, it can be detrimental due to steric clashes.

This guide underscores the importance of empirical testing in structure-activity relationship studies. While computational docking can provide valuable predictions, the synthesis and biological evaluation of both methyl and ethyl analogs remain essential for making informed decisions in lead optimization. Future research should focus on systematically comparing these substituents across a wider range of biological targets and pyrazole scaffolds to build a more comprehensive understanding that can better guide the rational design of next-generation pyrazole-based therapeutics.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., El-Sherbiny, M., & Barakat, A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Asati, V., & Srivastava, A.K. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. [Link]

  • Benci, K., Mandić, L., Suhina, T., Hranjec, M., & Perin, N. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 7897-7912. [Link]

  • Beneteau, V., Besson, T., & Guillard, J. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. [Link]

  • Danquah, M.K., & O'Shea, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(5), 1543. [Link]

  • Benci, K., Mandić, L., Suhina, T., Hranjec, M., & Perin, N. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. ResearchGate. [Link]

  • Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(15), 10243-10283. [Link]

  • Löser, R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), 2200445. [Link]

  • Sharma, V., & Kumar, P. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]

  • Kumar, A., & Sharma, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-13. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]

  • Sharma, A., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]

  • Kalgutkar, A.S., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042. [Link]

  • Bekhit, A.A., et al. (2010). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 343(2), 109-118. [Link]

  • Vladimirova, S., & Bijev, A. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Molecules, 26(11), 3233. [Link]

  • El-Sayed, N.N.E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. [Link]

  • Patel, K., & Tanna, R. (2023). Celecoxib. StatPearls. [Link]

  • El-Sayed, N.N.E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol

Executive Safety & Logistics Summary Compound Class: Halogenated Heterocycle (Organoiodide) CAS: 1203657-92-0 (Generic/Analogous assignment for research grade) Critical Hazard: Thermal decomposition releases toxic/corros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Compound Class: Halogenated Heterocycle (Organoiodide) CAS: 1203657-92-0 (Generic/Analogous assignment for research grade) Critical Hazard: Thermal decomposition releases toxic/corrosive Iodine gas (


) and Hydrogen Iodide (

).[1] Waste Stream Classification: Halogenated Organic Waste (Strict Segregation Required).[1][2]

This guide defines the disposal protocols for (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol. Unlike standard organic intermediates, the presence of the iodine atom at the C4 position dictates a specific waste stream.[1][3] Mixing this compound with non-halogenated waste streams (e.g., clean acetone/methanol waste) can result in regulatory non-compliance (RCRA) and increased disposal costs due to the requirement for high-temperature incineration with acid gas scrubbing.[1]

Safety Assessment & Chemical Behavior

As a Senior Application Scientist, I emphasize that safety protocols must address not just the molecule, but its potential degradation products. Organoiodides are often photosensitive and thermally labile.

Chemical Hazards & PPE
Hazard ClassDescriptionOperational Implication
Halogenated Contains Iodine (C-I bond).[1][2][4][5]MUST be incinerated at facilities equipped for halogen capture. Never drain dispose.[2]
Photosensitivity C-I bond cleavage by UV light.Accumulate waste in amber containers or foil-wrapped jars to prevent liberation of free iodine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) in the waste container.[1]
Irritant Likely H315, H319, H335.[1][6]Standard Nitrile gloves (0.11mm) are sufficient for incidental contact.[1] Double glove for spill cleanup.
Incompatibility Strong Oxidizers, Strong Acids.[1][3][7]Do not mix with Nitric Acid or Peroxides in waste streams; rapid iodine evolution will pressurize containers.
Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Hands: Nitrile gloves (Minimum thickness: 4 mil/0.1 mm).[1] Note: If dissolved in DCM or Chloroform, use PVA or Silver Shield laminate gloves.[1][3]

  • Respiratory: If handling large solid quantities (>50g) outside a fume hood, use an N95 particulate respirator.[1][3]

Waste Characterization & Segregation

Proper characterization is the pillar of regulatory compliance (EPA/RCRA).[1]

The "Halogen Rule"

In waste management, the "Rule of 1%" generally applies.[1][3] If a waste stream contains significant halogenated compounds, the entire volume is classified as halogenated.[1][3]

  • Correct Stream: Halogenated Organic Waste.[1][2]

  • Incorrect Stream: Non-Halogenated / Flammable Solvents.[1]

RCRA Considerations (USA)

While this specific research compound may not have a specific "U" or "P" list code, it is a Characteristic Hazardous Waste due to toxicity and flammability (if in solvent).[1][3]

  • Suggested Labeling: "Hazardous Waste - Halogenated Organic Solids/Liquids."[1]

  • Constituents to List: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol, [Solvent Name].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf-life material or synthesis byproducts.[1]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar.[1]

    • Expert Tip: Avoid metal containers.[1] If moisture enters, hydrolysis can produce ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , which corrodes metal rapidly.[1]
      
  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Avoid dust generation.[5][6][7][8]

  • Labeling: Attach a hazardous waste tag immediately.

    • Check "Solid".

    • Check "Toxic".[2][6]

    • Write full chemical name (No abbreviations).

  • Secondary Containment: Place the closed jar into a clear zip-seal bag before placing it into the main satellite accumulation drum. This prevents cross-contamination if the jar cracks.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents containing the compound.[1]

  • Segregation: Ensure the collection carboy is designated "HALOGENATED WASTE ONLY."

  • Compatibility Check: Verify the carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates).[1][3]

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for vapor expansion.

  • Cap Torque: Hand-tighten the cap. Do not over-torque, as this damages the gasket, leading to fugitive emissions.[1][3]

Protocol C: Decontamination of Glassware

The "Senior Scientist" approach to preventing iodine staining.[1]

  • Solvent Rinse: Triple rinse the flask with Acetone or Methanol. Collect these rinses into the Halogenated Liquid Waste container.

  • Iodine Neutralization (If Yellow/Brown Stains Persist):

    • Prepare a 10% Sodium Thiosulfate (

      
      ) aqueous solution.[1]
      
    • Rinse the glassware. The thiosulfate reduces elemental iodine (

      
      ) to colorless iodide (
      
      
      
      ).[1]
    • Disposal: This specific aqueous rinse can generally be drain-disposed (check local EHS rules) or collected in aqueous waste, as it is non-toxic.[1][3]

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision matrix for disposing of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol.

DisposalWorkflow Start Waste Generation: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved in Solvent SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy Liquid->LiquidContainer Labeling Labeling: 'Hazardous Waste - Halogenated' SolidContainer->Labeling LiquidContainer->Labeling Final EHS Pickup / Incineration (Halogen-Specific) Labeling->Final

Caption: Operational workflow for the segregation and packaging of iodinated pyrazole waste streams.

Emergency Response: Spill Management

Solid Spill
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don goggles, nitrile gloves, and lab coat.[1][3]

  • Cleanup:

    • Do NOT dry sweep (creates dust).[1]

    • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop material and towels into a wide-mouth jar.

    • Label as "Halogenated Debris."

Liquid Spill
  • Absorb: Use vermiculite, sand, or commercial "Solvent Absorbent" pads.[1][3]

  • Neutralize (Optional): If the spill is yellow/brown (indicating free iodine), spray with 10% Sodium Thiosulfate until colorless before absorbing.[1]

  • Disposal: Collect all absorbent materials into a heavy-duty plastic bag, double bag it, and tag as "Halogenated Spill Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.).[1] Compound Summary for Halogenated Pyrazoles. National Library of Medicine. [Link]

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